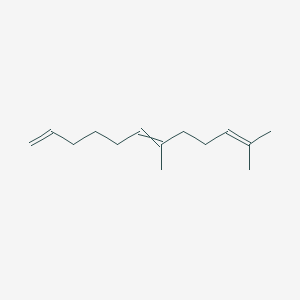
Quinazoline, 6-bromo-4-phenyl-, 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 6-bromo-4-phenyl-, 3-oxide is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 6-bromo-4-phenyl-, 3-oxide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with bromobenzene under oxidative conditions to form the quinazoline core, followed by oxidation to introduce the 3-oxide functionality .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale cyclocondensation reactions using metal catalysts or phase-transfer catalysis to enhance yield and efficiency . These methods are optimized for scalability and cost-effectiveness, ensuring the production of high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
Quinazoline, 6-bromo-4-phenyl-, 3-oxide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, each with potentially unique biological activities and applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of quinazoline, 6-bromo-4-phenyl-, 3-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- Quinazoline, 6-chloro-4-phenyl-, 3-oxide
- Quinazoline, 6-methyl-4-phenyl-, 3-oxide
- Quinazoline, 6-fluoro-4-phenyl-, 3-oxide
Uniqueness
Quinazoline, 6-bromo-4-phenyl-, 3-oxide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable candidate for drug development and other applications .
Propriétés
Numéro CAS |
251639-76-6 |
|---|---|
Formule moléculaire |
C14H9BrN2O |
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
6-bromo-3-oxido-4-phenylquinazolin-3-ium |
InChI |
InChI=1S/C14H9BrN2O/c15-11-6-7-13-12(8-11)14(17(18)9-16-13)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
DJSHCIQPEYHZQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=[N+](C=NC3=C2C=C(C=C3)Br)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


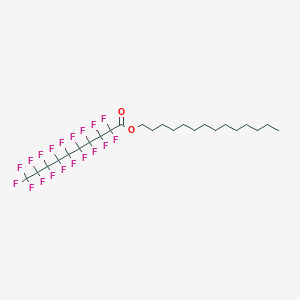

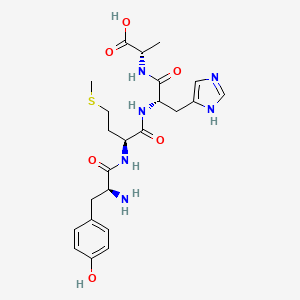
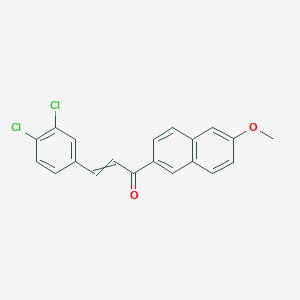
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)
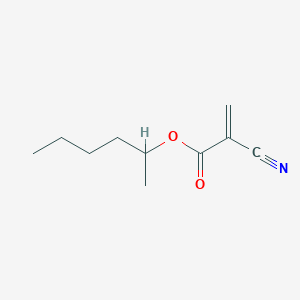
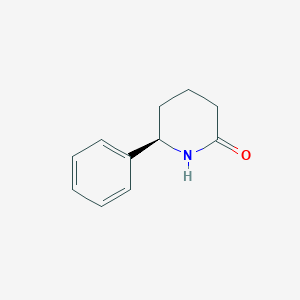
![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
